molecular formula C10H16N4O7S B1672412 S-nitrosoglutathione CAS No. 57564-91-7

S-nitrosoglutathione

Cat. No.: B1672412
CAS No.: 57564-91-7
M. Wt: 336.32 g/mol
InChI Key: HYHSBSXUHZOYLX-NTSWFWBYSA-N
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Mechanism of Action

Target of Action

S-Nitrosoglutathione (GSNO) primarily targets the enzyme GSNO reductase (GSNOR) . GSNOR plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Mode of Action

GSNO is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling . It is generated by the interaction of NO with reduced glutathione (GSH) in a process called S-nitrosylation . The enzyme GSNOR reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .

Biochemical Pathways

GSNO is involved in a wide array of cellular processes during normal development and stress responses . It is considered as a convergence of signaling pathways of reactive nitrogen and oxygen species . The generation of GSNO can serve as a stable and mobile NO pool which can effectively transduce NO signaling .

Pharmacokinetics

It is known that gsno is highly reactive due to the polarized carbonyl group and can participate in nucleophile as well as electrophile addition and substitution reactions .

Result of Action

The action of GSNO results in the regulation of cellular concentrations of GSNO and the control of protein S-nitrosylation-based signaling . This has significant implications in human cardiovascular and respiratory diseases as well as in immune tolerance during organ transplantation .

Action Environment

The action of GSNO is influenced by the cellular environment. For instance, in oxygenated buffers, the formation of SNOs is due to the oxidation of NO to dinitrogen trioxide (N2O3) . Furthermore, GSNO is thought to often act by mediating the cellular environment in response to stress conditions .

Biochemical Analysis

Biochemical Properties

S-nitrosoglutathione interacts with various enzymes, proteins, and other biomolecules. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide . This interaction plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also reported to be a substrate for g-glutamyl transpeptidase, which hydrolyzes the g-glutamyl moiety of glutathione to give glutamate and cysteinylglycine .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can react with glutathione to form GSNO . The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process regulates the cellular concentrations of GSNO and plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that GSNO treatment reduces peroxynitrite, lipid peroxides/aldehydes, BBB leakage, inflammation, and edema in a short-term treatment . In a long-term treatment, GSNO protects axonal integrity, maintains myelin levels, promotes synaptic plasticity, and enhances the expression of neurotrophic factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, administration of GSNO (50 μg/kg body weight) to overnight fasted dogs resulted in significant elevation of the blood glucose levels . This was due to significant reduction in plasma insulin levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process is part of the cellular catabolism of nitric oxide .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is regarded as an intracellular NO reservoir as well as a vehicle of NO throughout the cell .

Subcellular Localization

This compound is localized in various subcellular compartments. For instance, GSNOR, which interacts with this compound, not only localizes to the cytosol, but also to the Golgi apparatus and endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione is synthesized by reacting reduced glutathione with nitric oxide or nitric oxide donors under controlled conditions. The reaction typically involves the use of oxygenated buffers to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. Encapsulation techniques are often employed to protect this compound from degradation and to control its release .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as ascorbate.

    Substitution: Other thiol-containing compounds.

Major Products:

Comparison with Similar Compounds

  • S-Nitrosocysteine
  • S-Nitrosocysteinylglycine
  • S-Nitrosoalbumin
  • S-Nitrosohemoglobin

Comparison: S-Nitrosoglutathione is unique due to its abundance and role as a major intracellular nitric oxide reservoir. Unlike other S-nitrosothiols, it is more stable and can effectively transduce nitric oxide signaling . Its ability to participate in transnitrosation reactions makes it a versatile molecule in nitric oxide biology .

Properties

CAS No.

57564-91-7

Molecular Formula

C10H16N4O7S

Molecular Weight

336.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1

InChI Key

HYHSBSXUHZOYLX-NTSWFWBYSA-N

SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Appearance

Solid powder

Key on ui other cas no.

57564-91-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXG

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSNO;  SNOG;  S-Nitrosoglutathione;  Glutathione thionitrite;  H-gGlu-Cys(NO)-Gly-OH; 

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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